(5-Methoxy-1H-indazol-6-yl)boronic acid (5-Methoxy-1H-indazol-6-yl)boronic acid
Brand Name: Vulcanchem
CAS No.: 2304635-77-4
VCID: VC4247886
InChI: InChI=1S/C8H9BN2O3/c1-14-8-2-5-4-10-11-7(5)3-6(8)9(12)13/h2-4,12-13H,1H3,(H,10,11)
SMILES: B(C1=CC2=C(C=C1OC)C=NN2)(O)O
Molecular Formula: C8H9BN2O3
Molecular Weight: 191.98

(5-Methoxy-1H-indazol-6-yl)boronic acid

CAS No.: 2304635-77-4

Cat. No.: VC4247886

Molecular Formula: C8H9BN2O3

Molecular Weight: 191.98

* For research use only. Not for human or veterinary use.

(5-Methoxy-1H-indazol-6-yl)boronic acid - 2304635-77-4

Specification

CAS No. 2304635-77-4
Molecular Formula C8H9BN2O3
Molecular Weight 191.98
IUPAC Name (5-methoxy-1H-indazol-6-yl)boronic acid
Standard InChI InChI=1S/C8H9BN2O3/c1-14-8-2-5-4-10-11-7(5)3-6(8)9(12)13/h2-4,12-13H,1H3,(H,10,11)
Standard InChI Key GURZLTUJYQZTAS-UHFFFAOYSA-N
SMILES B(C1=CC2=C(C=C1OC)C=NN2)(O)O

Introduction

Chemical Identity and Structural Features

Molecular Composition

The molecular formula of (5-methoxy-1H-indazol-6-yl)boronic acid is C₈H₉BN₂O₃, with a molecular weight of 191.98 g/mol . The indazole core consists of a bicyclic structure with two adjacent nitrogen atoms, while the boronic acid group (-B(OH)₂) at position 6 enables participation in cross-coupling reactions. The methoxy (-OCH₃) substituent at position 5 influences electronic properties, enhancing solubility and modulating reactivity .

Key Structural Attributes:

  • Indazole Ring: A fused benzene-pyrazole system providing rigidity and π-conjugation.

  • Boronic Acid Group: Facilitates Suzuki-Miyaura cross-coupling reactions critical for carbon-carbon bond formation .

  • Methoxy Substituent: Electron-donating effects stabilize intermediates during synthesis .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) studies in DMSO-d₆ reveal distinct signals for aromatic protons (δ 7.3–8.3 ppm), the methoxy group (δ 3.8 ppm), and boronic acid protons (δ 6.6–7.5 ppm) . The ¹³C NMR spectrum confirms aromatic carbons (δ 110–145 ppm) and the methoxy carbon (δ 55 ppm) .

Synthesis and Reaction Pathways

Synthetic Strategies

The compound is typically synthesized via palladium-catalyzed Suzuki-Miyaura cross-coupling, leveraging boronic acid intermediates . A representative route involves:

  • Iodination: 6-Bromo-1H-indazole is iodinated at position 3 using iodine and potassium hydroxide .

  • Suzuki Coupling: The iodinated intermediate reacts with a boronic ester (e.g., (4-methoxy-1H-indazol-6-yl)boronic acid) in the presence of Pd(dppf)Cl₂ and cesium carbonate .

  • Purification: Column chromatography yields the final product with >95% purity .

Example Reaction:

6-Bromo-1H-indazole+(4-Methoxy-1H-indazol-6-yl)boronic acidPd catalyst(5-Methoxy-1H-indazol-6-yl)boronic acid\text{6-Bromo-1H-indazole} + \text{(4-Methoxy-1H-indazol-6-yl)boronic acid} \xrightarrow{\text{Pd catalyst}} \text{(5-Methoxy-1H-indazol-6-yl)boronic acid}

Key Intermediates and Conditions

  • Intermediate 2-3: 6-Bromo-3-iodo-1H-indazole (yield: 71.2%) .

  • Catalyst: Pd(dppf)Cl₂ (5 mol%) .

  • Solvent System: Dioxane/water (4:1) at 100°C under N₂ .

Physicochemical Properties

Physical State and Solubility

  • Appearance: White to off-white crystalline solid .

  • Solubility: Soluble in polar aprotic solvents (DMSO, DMF) and sparingly soluble in water .

Applications in Medicinal Chemistry and Drug Development

Role in Anticancer Agent Synthesis

Indazole derivatives exhibit potent antiproliferative activity. For instance, compound 2f (a related indazole-boronic acid analog) demonstrated IC₅₀ values of 0.23–1.15 μM against breast cancer (4T1) cells by inducing apoptosis via caspase-3 activation and Bcl-2 suppression . The boronic acid moiety enhances target binding affinity, making it a valuable pharmacophore .

Enzyme Inhibition

The compound serves as an intermediate in synthesizing inhibitors for monoamine oxidase-B (MAO-B) and neuronal nitric oxide synthase (nNOS), leveraging its ability to form reversible covalent bonds with enzyme active sites .

Future Directions and Research Opportunities

Targeted Drug Delivery

Functionalization of the boronic acid group could enable conjugation to nanoparticles for site-specific drug delivery, minimizing off-target effects .

Catalytic Applications

Exploration in asymmetric catalysis using chiral indazole-boronic acid complexes may unlock novel synthetic routes for enantioselective reactions .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator